1-Benzyl-3-isopropyl-piperidin-4-one
Overview
Description
1-Benzyl-3-isopropyl-piperidin-4-one is a piperidine derivative with the molecular formula C15H21NO. This compound is known for its unique structure, which includes a benzyl group and an isopropyl group attached to a piperidinone ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-Benzyl-3-isopropyl-piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Benzyl-3-isopropyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Benzyl-3-isopropyl-piperidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-isopropyl-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
1-Benzyl-3-isopropyl-piperidin-4-one can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-one: Lacks the isopropyl group, which may result in different pharmacological properties.
3-Isopropylpiperidin-4-one: Lacks the benzyl group, affecting its binding affinity and biological activity.
4-Piperidone: A simpler structure without the benzyl and isopropyl groups, used as an intermediate in various chemical syntheses.
The uniqueness of this compound lies in its combined benzyl and isopropyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-3-propan-2-ylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12(2)14-11-16(9-8-15(14)17)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGWIAGKEBGZDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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